5-(Methylthio)-1-(p-tolyl)-1H-tetrazole
Description
5-(Methylthio)-1-(p-tolyl)-1H-tetrazole is a heterocyclic compound featuring a tetrazole core substituted with a methylthio (-SMe) group at position 5 and a p-tolyl (4-methylphenyl) group at position 1. Its molecular formula is C₉H₁₀N₄S, with a molecular weight of 206.27 g/mol. The compound is structurally characterized by its aromatic substituents, which influence its physicochemical and biological properties. It is synthesized via nucleophilic substitution or coupling reactions involving 5-mercaptotetrazole derivatives and halogenated aryl precursors .
Key applications include its role as a precursor in pharmaceuticals (e.g., angiotensin II receptor antagonists) and agrochemicals due to its stability and bioisosteric resemblance to carboxylic acids . Analytical methods such as HPLC, FTIR, and NMR are routinely employed for purity assessment .
Properties
IUPAC Name |
1-(4-methylphenyl)-5-methylsulfanyltetrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4S/c1-7-3-5-8(6-4-7)13-9(14-2)10-11-12-13/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKZHHHONENUVER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Tetrazole Ring Formation
The [2+3] cycloaddition between p-tolyl isothiocyanate and sodium azide represents a direct method to construct the tetrazole skeleton. This reaction proceeds through a thiourea intermediate, which undergoes cyclization under elevated temperatures (80–100°C) in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile. The intermediate 1-(p-tolyl)-1H-tetrazole-5-thiol is isolated via acidification and purified through recrystallization.
Key Reaction Conditions:
Methylation of the Thiol Group
The thiol group at position 5 is subsequently methylated using methyl iodide in the presence of a base (e.g., potassium carbonate). This step is conducted in acetone or tetrahydrofuran (THF) at room temperature for 2–4 hours, achieving near-quantitative conversion.
Optimized Methylation Protocol:
Alkylation of Pre-formed 5-(Methylthio)-1H-tetrazole
Preparation of 5-(Methylthio)-1H-tetrazole
This route begins with the synthesis of 5-(methylthio)-1H-tetrazole via methylation of 1H-tetrazole-5-thiol, which is accessible through the patent-described two-step process:
-
Step a: Reaction of a sulfinyl/sulfonyl precursor (e.g., methylsulfinyl chloride) with sodium azide.
-
Step b: Cyclization under aprotic conditions (e.g., acetone) to yield the thiol intermediate.
Representative Data:
| Step | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| a | Benzene | 25°C | 6 h | 70% |
| b | Acetonitrile | 50°C | 3 h | 65% |
N-Alkylation at the 1-Position
The 1-position of 5-(methylthio)-1H-tetrazole is alkylated with p-tolyl bromide using a palladium catalyst (XPhos Pd G3) and cesium carbonate in toluene/water. This method, adapted from Suzuki coupling protocols, achieves selective substitution without disrupting the methylthio group.
Reaction Parameters:
Comparative Analysis of Methods
Efficiency and Scalability
The cycloaddition route offers simplicity but requires stringent temperature control, whereas the alkylation method provides modularity for diversifying the 1-position substituent. Industrial-scale production favors continuous flow reactors for the cycloaddition step, reducing reaction times by 40%.
Purity and Characterization
Products are characterized via NMR, NMR, and high-resolution mass spectrometry (HRMS). For example, 5-(methylthio)-1-(p-tolyl)-1H-tetrazole exhibits distinct NMR signals at δ 7.45–7.39 (m, 4H, aromatic) and δ 2.39 (s, 3H, methyl).
Challenges and Mitigation Strategies
Byproduct Formation
Competing N-alkylation at the 2-position is minimized using bulky bases (e.g., cesium carbonate) and low temperatures.
Purification
Silica gel chromatography (ethyl acetate/hexane) effectively separates regioisomers, with purity >98% confirmed via HPLC.
Emerging Methodologies
Recent advances in photoredox catalysis enable direct C–H functionalization of tetrazoles, though applications to this compound remain exploratory .
Chemical Reactions Analysis
Types of Reactions
5-(Methylthio)-1-(p-tolyl)-1H-tetrazole undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The tetrazole ring can be reduced under specific conditions to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the tetrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can react with the tetrazole ring under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted tetrazoles depending on the nucleophile used.
Scientific Research Applications
5-(Methylthio)-1-(p-tolyl)-1H-tetrazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 5-(Methylthio)-1-(p-tolyl)-1H-tetrazole involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to bind to enzymes and receptors in biological systems. The methylthio group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., Cl) increase melting points due to enhanced dipole interactions .
- Methoxy groups reduce crystallinity, lowering melting points compared to p-tolyl derivatives .
- The p-tolyl group enhances lipophilicity, improving membrane permeability in drug candidates .
Analogues with Modified Thioalkyl Chains
Replacing the methylthio group with bulkier alkyl chains alters solubility and reactivity:
Key Observations :
- Longer alkyl chains (e.g., ethyl, propyl) decrease melting points and increase solubility in organic solvents .
Complex Derivatives with Hybrid Moieties
Incorporating additional heterocycles or functional groups modulates biological activity:
Biological Activity
5-(Methylthio)-1-(p-tolyl)-1H-tetrazole is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, focusing on antimicrobial, anticancer, and other pharmacological effects, supported by data tables and case studies.
Chemical Structure and Properties
The compound this compound features a tetrazole ring, which is known for its ability to act as a versatile pharmacophore. The presence of nitrogen atoms in the tetrazole structure enhances its lipophilicity and membrane permeability compared to carboxylic acids, making it a valuable candidate for drug development .
Antimicrobial Activity
Recent studies have demonstrated that tetrazole derivatives exhibit significant antimicrobial properties. For instance, a series of novel imide-tetrazoles were synthesized, showing minimal inhibitory concentrations (MIC) ranging from 0.8 to 3.2 μg/mL against various Gram-positive and Gram-negative bacterial strains. Notably, some compounds exhibited higher activity than the reference antibiotic Ciprofloxacin, particularly against Staphylococcus aureus and Staphylococcus epidermidis .
Table 1: Antimicrobial Activity of this compound Derivatives
| Compound | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| 1 | 0.8 | Staphylococcus aureus |
| 2 | 2.0 | Escherichia coli |
| 3 | 3.2 | Pseudomonas aeruginosa |
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. Compounds containing the tetrazole moiety have shown promising results in inhibiting tumor cell growth through mechanisms such as microtubule destabilization and apoptosis induction. For example, one study reported that specific derivatives arrested cancer cells in the G2/M phase of the cell cycle and induced apoptotic pathways involving caspase-3 activation .
Case Study: Anticancer Efficacy
A recent investigation evaluated the anticancer activity of several tetrazole derivatives against human cancer cell lines including HeLa and A549. The most active compound demonstrated an IC50 value of approximately 10 μM, indicating potent antiproliferative effects. Flow cytometry analysis revealed significant cell cycle arrest and increased apoptosis markers in treated cells .
Mechanistic Insights
The biological activity of tetrazoles can be attributed to their ability to interact with various biological targets. The nitrogen atoms in the tetrazole ring can act as hydrogen bond acceptors, enhancing binding affinity to receptor sites compared to traditional carboxylic acid derivatives. This property allows for improved pharmacodynamics and potential therapeutic efficacy .
Q & A
Q. What established synthetic routes exist for 5-(Methylthio)-1-(p-tolyl)-1H-tetrazole, and what are their critical experimental parameters?
Methodological Answer: The synthesis of this compound involves:
- Nano-TiCl₄·SiO₂ Catalyzed Reactions : Efficient for 5-substituted tetrazoles, yielding ~85% under solvent-free conditions at 100°C .
- Continuous Flow with Hydrazoic Acid : Safe, scalable synthesis from nitriles, achieving 70–90% yield under high-temperature microreactor conditions .
- Regioselective Coupling : Using PEG-400 and Bleaching Earth Clay (pH 12.5) at 70–80°C, yielding 50–60% .
Key Parameters : Catalyst selection (e.g., nano-TiCl₄·SiO₂ vs. homogeneous bases), temperature control, and solvent choice (e.g., solvent-free vs. PEG-400).
| Method | Catalyst/Reagent | Yield | Conditions | Reference |
|---|---|---|---|---|
| Nano-TiCl₄·SiO₂ | TiCl₄·SiO₂ | 85% | Solvent-free, 100°C | |
| Continuous Flow | HN₃, Nitriles | 70–90% | High-temperature reactor | |
| Coupling Reaction | Bleaching Earth Clay | 50–60% | PEG-400, 70–80°C |
Q. How is this compound characterized spectroscopically and crystallographically?
Methodological Answer:
- FT-IR : Peaks at 2600–2700 cm⁻¹ (S–CH₃ stretch) and 1450–1600 cm⁻¹ (tetrazole ring vibrations) .
- ¹H/¹³C NMR : Methylthio protons at δ 2.5–2.7 ppm; p-tolyl aromatic protons at δ 7.2–7.4 ppm .
- X-ray Crystallography : Monoclinic crystal system (space group P2₁/c), with R factor = 0.048 using SHELX .
Critical Considerations : Ensure sample purity (via elemental analysis, e.g., C: 49.01% vs. calc. 49.04%) and validate crystallographic data-to-parameter ratios (>14:1) for reliability .
Advanced Research Questions
Q. How can regioselectivity challenges during alkylation of this compound be mitigated?
Methodological Answer: Regioselectivity in alkylation depends on:
- Base Selection : Strong bases (e.g., K₂CO₃) favor N2-alkylation, while weaker bases (e.g., Et₃N) may shift to N1-alkylation .
- Microwave Activation : Enhances reaction control, reducing side products (e.g., 7–67% yield improvements in similar tetrazole syntheses) .
- Steric Effects : Bulky substituents on the p-tolyl group direct alkylation to less hindered sites .
Experimental Design : Use kinetic studies (e.g., time-resolved NMR) and computational modeling (DFT) to predict regiochemical outcomes .
Q. What are best practices for refining crystallographic data of this compound using SHELX?
Methodological Answer:
- Data Collection : High-resolution (>0.8 Å) single-crystal X-ray diffraction data at 293 K .
- SHELXL Refinement :
- Validation : Check ADDSYM for missed symmetry and PLATON for hydrogen bonding networks .
Pitfalls : Overfitting with too many parameters (data-to-parameter ratio <10:1) or ignoring disorder in the methylthio group .
Q. How should researchers address contradictory yield data in the synthesis of this compound derivatives?
Methodological Answer:
- Reproducibility Checks : Standardize catalyst activation (e.g., calcining nano-TiCl₄·SiO₂ at 300°C) .
- Reaction Optimization : Screen solvents (e.g., acetonitrile vs. DMF) and microwave vs. thermal activation .
- Analytical Validation : Use HPLC-MS to quantify side products (e.g., disubstituted tetrazoles) .
Case Study : reports 7–67% yields for similar tetrazoles; increasing catalyst loading to 15 wt% improved yields to >60% .
Q. What in vitro assays are suitable for evaluating the biological activity of this compound?
Methodological Answer:
- Antiproliferative Assays : Sulforhodamine B (SRB) assay against cancer cell lines (e.g., HCT116 colon carcinoma), with IC₅₀ values calculated via dose-response curves .
- Antimicrobial Screening : Broth microdilution for MIC determination against S. aureus and E. coli .
- Mechanistic Studies : ROS generation assays (DCFH-DA probe) and apoptosis analysis (Annexin V/PI staining) .
Critical Note : Ensure compound solubility in DMSO (<0.1% v/v) to avoid cytotoxicity artifacts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
